molecular formula C42H57N3O6 B1669380 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]- CAS No. 40601-76-1

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-

Cat. No. B1669380
CAS RN: 40601-76-1
M. Wt: 699.9 g/mol
InChI Key: XYXJKPCGSGVSBO-UHFFFAOYSA-N
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Description

Cyanox CY 1790 is an antioxidant.

Scientific Research Applications

Antioxidant in Plastics

This compound is widely used as an antioxidant in plastics. It provides excellent processing and thermal stability, low color contribution, and gas-fade resistance . It is particularly effective in polyolefins such as polyethylene, polypropylene, polybutene, and olefin co-polymers .

Food Packaging

The compound is used in the production of commercial polyethylene packages. It helps to prevent the migration of harmful substances from the packaging material into the food . It’s also used to study the impact of using recycled packaging on its generation .

Bottled Water

Research has been conducted to quantify the presence of this compound in bottled water. The compound can migrate from the plastic bottle into the water, especially in bottles made from recycled materials .

Thermal Stability in Petrochemical Wastewater

The compound has been used in a new route of valorization of petrochemical wastewater. It was recovered and subsequently applied in a PP matrix to improve its thermal stability .

Leather Processing

It is used as a tanning agent and filler in leather processing .

Textile and Paper Treatment

The compound is used as a treatment agent in the textile and paper industries. It helps to improve the quality and durability of these materials .

Adhesives

This compound is used in the production of adhesives. It provides excellent thermal stability and resistance to extraction and discoloration .

Automotive and Transportation Coatings

It is used in the production of coatings for automotive and transportation applications. These coatings provide protection against environmental factors and enhance the appearance of vehicles .

Mechanism of Action

Target of Action

Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate, also known as Antioxidant 1790 or Irganox 3790, is primarily used as an antioxidant in various polymers, including polyethylene, polypropylene, polystyrene, ABS resin, polyester, and cellulose resin . Its primary targets are the free radicals that are generated during the oxidative degradation of these polymers .

Mode of Action

The compound acts as a radical scavenger, neutralizing free radicals that are formed during the oxidative degradation of polymers. By donating hydrogen atoms to the free radicals, it interrupts the radical chain reactions that lead to polymer degradation .

Biochemical Pathways

The compound’s action primarily affects the oxidative degradation pathway of polymers. By scavenging free radicals, it prevents the propagation of radical chain reactions that lead to the breakdown of polymer chains .

Result of Action

The primary result of the compound’s action is the prevention of oxidative degradation of polymers. This leads to an increase in the stability and lifespan of the polymer products, preventing changes in their physical and chemical properties .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, exposure to light and heat can accelerate the generation of free radicals in polymers, increasing the demand for the antioxidant . Furthermore, the compound’s stability and efficacy can be affected by its concentration in the polymer, the presence of other additives, and the specific conditions of the polymer’s use .

properties

IUPAC Name

1,3,5-tris[(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N3O6/c1-22-16-31(40(7,8)9)34(46)25(4)28(22)19-43-37(49)44(20-29-23(2)17-32(41(10,11)12)35(47)26(29)5)39(51)45(38(43)50)21-30-24(3)18-33(42(13,14)15)36(48)27(30)6/h16-18,46-48H,19-21H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJKPCGSGVSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CN2C(=O)N(C(=O)N(C2=O)CC3=C(C(=C(C=C3C)C(C)(C)C)O)C)CC4=C(C(=C(C=C4C)C(C)(C)C)O)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028008
Record name Cyanox CY 1790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8028008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-

CAS RN

40601-76-1
Record name Cyanox 1790
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40601-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanox CY 1790
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyanox CY 1790
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8028008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tris[[4-tert-butyl-3-hydroxy-2,6-xylyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Source European Chemicals Agency (ECHA)
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Record name 1,3,5-TRI(4-TERT-BUTYL-2,6-DIMETHYL-3-HYDROXYBENZYL)-1,3,5-TRIAZINE-2,4,6(1H,3H,5H)-TRIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Reactant of Route 2
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Reactant of Route 3
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Reactant of Route 4
Reactant of Route 4
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Reactant of Route 5
Reactant of Route 5
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
Reactant of Route 6
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-

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